molecular formula C24H29N5O4 B15000505 Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B15000505
M. Wt: 451.5 g/mol
InChI Key: HDCQKNAFXGODBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling and subsequent esterification. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The piperidine ring can be synthesized through hydrogenation reactions using catalysts such as cobalt, ruthenium, or nickel . The final coupling and esterification steps are often carried out under microwave irradiation to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of microwave irradiation and high-throughput screening can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperidine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. Additionally, the piperidine ring may enhance binding affinity to certain proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of a pyrimidine ring, a piperidine ring, and a benzoate ester, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N5O4

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 4-[3-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H29N5O4/c1-4-33-23(32)17-5-7-19(8-6-17)29-21(30)14-20(22(29)31)27-18-9-11-28(12-10-18)24-25-15(2)13-16(3)26-24/h5-8,13,18,20,27H,4,9-12,14H2,1-3H3

InChI Key

HDCQKNAFXGODBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC(=CC(=N4)C)C

Origin of Product

United States

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